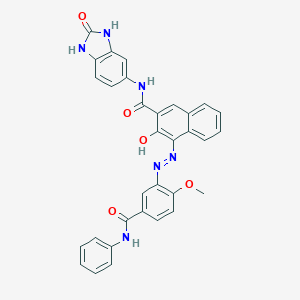![molecular formula C13H21ClN2O4S2 B075976 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate CAS No. 14350-47-1](/img/structure/B75976.png)
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is a chemical compound that has gained a lot of attention in the scientific community due to its unique properties. It is a thiazolium-based compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anticancer properties. Additionally, it has been shown to have anti-inflammatory effects, making it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate in lab experiments is its unique properties, which make it useful in a variety of scientific research applications. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are many future directions for the study of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate. One direction is the development of new antibiotics and anticancer drugs based on its unique properties. Another direction is the study of its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been synthesized through various methods. One of the most common methods is the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with perchloric acid to form the final product. Other methods include the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate and chloroacetic acid to form the intermediate compound, which is then reacted with perchloric acid to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been extensively studied for its various applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been shown to have antioxidant properties, making it useful in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
14350-47-1 |
|---|---|
Produktname |
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate |
Molekularformel |
C13H21ClN2O4S2 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;perchlorate |
InChI |
InChI=1S/C13H21N2S2.ClHO4/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13;2-1(3,4)5/h5-7H,3-4,8-11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
MILLXVQMIXHQEI-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1CCS/C1=C\C=C\C2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
SMILES |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
Synonyme |
3-ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





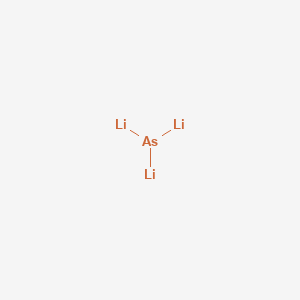
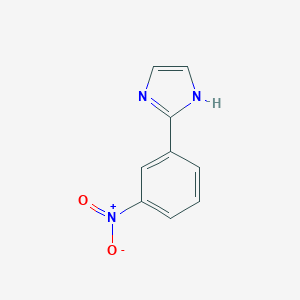

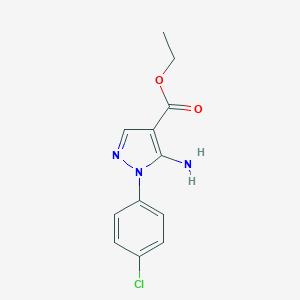
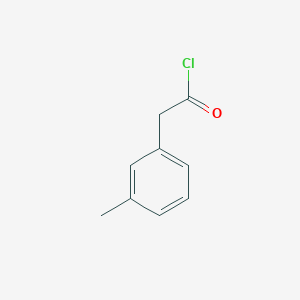
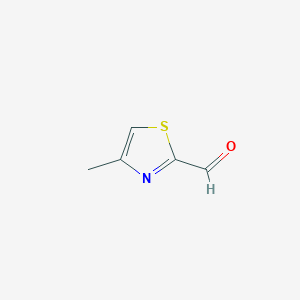
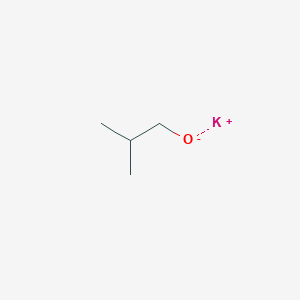
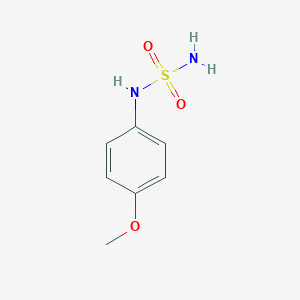
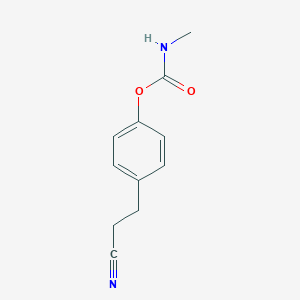
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

